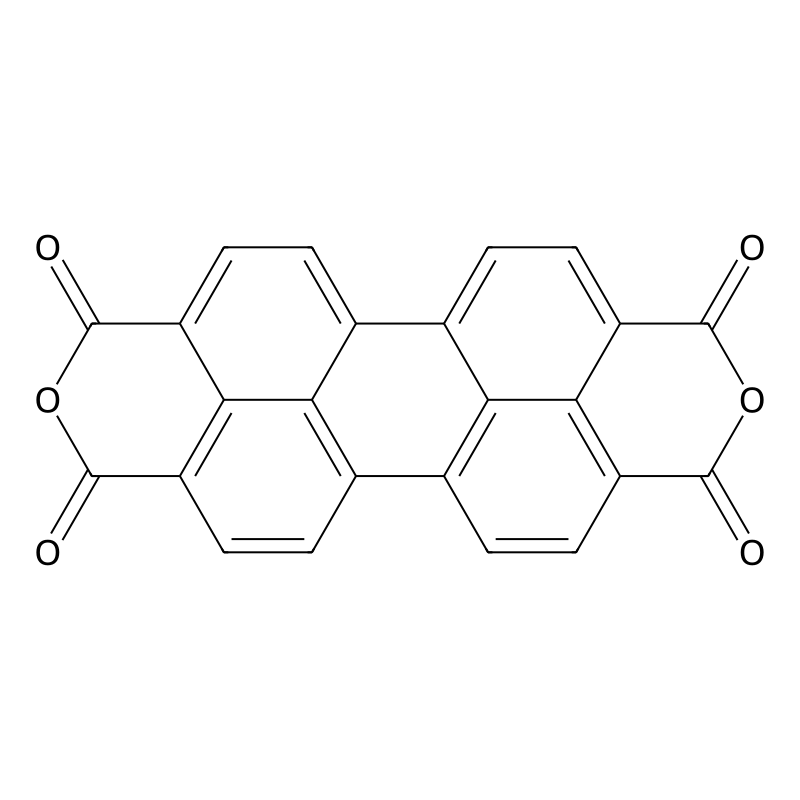

3,4,9,10-Perylenetetracarboxylic dianhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Semiconductor:

PTCDI is an organic semiconductor, meaning it exhibits electrical conductivity similar to metals but is composed of organic molecules . This property makes it a valuable material for research in organic electronics, where scientists aim to develop new devices like organic light-emitting diodes (OLEDs) and organic solar cells. Researchers are exploring PTCDI in various applications, including:

- Organic photovoltaics: PTCDI is being investigated as an electron acceptor material in organic solar cells due to its ability to efficiently transport electrons .

- Field-effect transistors (FETs): PTCDI shows promise for use in organic FETs, which are transistors made from organic materials. Studies have demonstrated its potential for high-performance devices .

Precursor for Rylene Dyes:

PTCDI serves as a crucial precursor for the synthesis of a class of molecules called Rylene dyes . These dyes exhibit vibrant colors and unique fluorescence properties, making them valuable in various scientific applications, such as:

- Biomedical imaging: Rylene dyes are being explored for use in bioimaging techniques due to their ability to label specific biomolecules within cells .

- Sensor development: Researchers are investigating Rylene dyes for the development of sensors that can detect specific molecules or environmental conditions based on their unique optical properties .

Other Research Applications:

Beyond its applications in organic electronics and dye synthesis, PTCDI is also being explored in other areas of scientific research, including:

- Organic spintronics: Researchers are investigating PTCDI for its potential use in organic spintronics, a field that explores the manipulation of electron spin in organic materials .

- Organic photocatalysis: Studies are ongoing to explore the potential of PTCDI in photocatalysis, where light is used to drive chemical reactions. This research could lead to the development of new sustainable technologies for energy production and environmental remediation .

3,4,9,10-Perylenetetracarboxylic dianhydride is a polycyclic aromatic compound characterized by its molecular formula and a molecular weight of approximately 392.32 g/mol. It appears as an orange to dark red powder and is notable for its high melting point, exceeding 300°C. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial sectors, including pharmaceuticals, agrochemicals, and coatings. It is particularly valued in the formulation of air-dried and baking enamels, epoxy resins, polyurethane, and polyester-based paints, as well as in printing inks for banknotes and security documents .

- Hydrolysis: Reacts with water to form 3,4,9,10-perylenetetracarboxylic acid.

- Nucleophilic Addition: The anhydride groups can undergo nucleophilic attack by amines or alcohols to form corresponding amides or esters.

- Polymerization: It can be polymerized with various monomers to create high-performance polymers with enhanced thermal stability and mechanical properties.

These reactions highlight its versatility in synthetic organic chemistry .

3,4,9,10-Perylenetetracarboxylic dianhydride exhibits notable biological activity. It has been identified as a skin and strong eye irritant. Its potential cytotoxic effects have been observed in various studies, indicating that it may pose risks when handled improperly. The compound's interaction with biological systems is still under investigation, particularly regarding its environmental impact and toxicity profiles .

The synthesis of 3,4,9,10-perylenetetracarboxylic dianhydride typically involves the following methods:

- Oxidative Cyclization: Starting from 3,4-dihydroxyperylene or similar precursors through oxidation processes.

- Thermal Decomposition: Heating certain perylene derivatives under controlled conditions to yield the dianhydride.

- Chemical Modification: Utilizing various reagents to modify existing perylene compounds into the dianhydride form.

These methods allow for the production of high-purity compounds suitable for industrial applications .

The applications of 3,4,9,10-perylenetetracarboxylic dianhydride are extensive:

- Coatings: Used in air-dried and baking enamels for improved durability.

- Adhesives: Serves as a component in epoxy resins and polyurethane formulations.

- Inks: Employed in printing inks for secure documents due to its stability and color properties.

- Organic Electronics: Investigated for use in organic semiconductors due to its electronic properties.

These diverse applications underscore its significance across multiple industrial sectors .

Interaction studies of 3,4,9,10-perylenetetracarboxylic dianhydride focus on its reactivity with various nucleophiles such as alcohols and amines. These studies are crucial for understanding how this compound can be incorporated into larger molecular frameworks or materials. Additionally, research into its environmental interactions helps assess its stability and degradation pathways in ecological contexts .

Several compounds share structural similarities with 3,4,9,10-perylenetetracarboxylic dianhydride. A comparison highlights its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Perylene | C20H12 | Lacks carboxyl groups; primarily used as a dye. |

| 1,6-Anthraquinone | C14H8O2 | Contains two carbonyl groups; used in dyes and pigments. |

| 3-Hydroxyperylene | C20H12O | Hydroxyl group alters reactivity; used in organic synthesis. |

| 9-Fluorenone | C13H10O | Ketone structure; utilized in organic photochemistry. |

The presence of multiple carboxyl anhydride groups in 3,4,9,10-perylenetetracarboxylic dianhydride distinguishes it from these similar compounds by enhancing its reactivity and making it suitable for specific applications in coatings and inks .

The synthesis and modification of PTCDA have evolved significantly in recent years, enabling researchers to tailor its properties for specific applications. Three main approaches have emerged as particularly promising: hydrolysis and solvent-mediated conversion, compositing with graphene and metal oxides, and template-based nanostructuring.

Hydrolysis and Solvent-Mediated Conversion

The conversion of PTCDA to various derivatives frequently begins with hydrolysis, a process that opens the anhydride rings to form the corresponding tetracarboxylic acid. This transformation significantly alters the molecule's solubility and reactive properties, creating a versatile intermediate for further modifications.

A well-established industrial process involves converting PTCDA into its alkali metal salt form through alkaline hydrolysis, followed by controlled acidification and dehydration. This procedure typically begins with dissolving PTCDA in an aqueous alkaline solution (preferably potassium hydroxide) at a concentration of approximately 2.5%. The resulting solution contains salts of perylene-tetracarboxylic acid that can be precipitated by acidification at controlled temperatures between -20°C and +30°C, preferably between 5°C and 20°C.

The precipitation process employs various acids, including:

- Hydrochloric acid

- Sulfuric acid

- Phosphoric acid

- Nitric acid

- Lower aliphatic carboxylic acids (e.g., formic acid)

- Aromatic sulfonic acids (e.g., benzene or p-toluene-sulfonic acid)

To avoid local overheating during precipitation, these acids are typically used as aqueous solutions with concentrations between 10-50%. The precipitated perylene-tetracarboxylic acid is then converted back to PTCDA through a solvent-mediated dehydration process at temperatures ranging from 35°C to 200°C, with optimal results achieved between 80°C and 150°C.

Recent innovations in this field include the development of perylene dianhydride (PDA) hydrogels through a versatile protonation-hydrolysis mechanism. Researchers have demonstrated that perylene diamic acid salts (PDAA salts) can form weak gels initially through π-stacking interactions, which subsequently undergo hydrolysis to yield much stronger PDA hydrogels. These hydrogels can be formed at concentrations as low as 0.5 mM, exhibiting storage moduli around 600 Pa at 1 mM concentration.

Table 1: Optimal Parameters for PTCDA Hydrolysis and Reconversion

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Alkaline Solution Concentration | 2-3% | 2.5% |

| Precipitation Temperature | -20°C to +30°C | 5°C to 20°C |

| Acid Concentration | 10-50% | 30-40% |

| Dehydration Temperature | 35°C to 200°C | 80°C to 150°C |

| Dehydration Duration | 3-6 hours | 4-5 hours |

Graphene and Metal Oxide Composites

The integration of PTCDA with graphene and various metal oxides has emerged as a highly effective strategy for enhancing the material's electronic, catalytic, and energy storage properties. These composite materials combine PTCDA's intrinsic semiconducting characteristics with the high surface area and conductivity of graphene or the catalytic properties of metal oxides.

PTCDA-Metal Oxide Composites

Immobilization of PTCDA on metal oxides, particularly aluminum oxide (Al₂O₃), represents a promising approach for creating heterogeneous photocatalysts with enhanced stability and recyclability. A simple grinding method has proven effective for physically mixing PTCDA with Al₂O₃, inducing strong interactions between the anhydride groups of PTCDA and the metal oxide surface. X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) analyses have revealed that the Lewis acidic Al₂O₃ provides numerous molecular adsorption sites for reagents, while the bands of C=O and C-O in PTCDA show significant red shifts when complexed with Al₂O₃.

The typical synthesis procedure for 5% PTCDA/Al₂O₃ involves mixing 0.0105 g of PTCDA with 0.2 g of Al₂O₃, followed by thorough grinding in a mortar. The resulting composite demonstrates substantially improved photocatalytic activity compared to individual components. In particular, the 5% PTCDA/Al₂O₃ composite exhibits optimal performance for the selective oxidation of sulfides, with activity approximately six times higher than pure PTCDA.

PTCDA-Graphene Composites

Graphene composites with PTCDA derivatives offer solutions to common challenges faced by organic electrode materials, including high solubility in electrolytes, poor conductivity, and low active site utilization. One innovative approach involves the preparation of 3,4,9,10-perylenetetracarboxylic sodium salt (PTCDA-Na) and its graphene composite (PTCDA-Na-G) through hydrolysis and antisolvent precipitation.

The process begins with adding PTCDA to NaOH aqueous solution for hydrolysis, followed by the addition of ethanol as an anti-solvent. The resulting PTCDA-Na exhibits a porous honeycomb structure with a large specific surface area. After recombination with graphene, the dispersion and specific surface area of PTCDA-Na are further enhanced, exposing more active sites and improving conductivity.

Another notable example is the development of Ni-Co-Mn complexed PTCDA composited with graphene (PTCDA-NiCoMn-G). This material is prepared through hydrolysis of PTCDA and complexation with Ni, Co, and Mn ions, followed by in situ addition of graphene. The resulting composite features shorter PTCDA-NiCoMn tubular fibers dispersed between thin graphene layers, creating a structure with larger surface area and more exposed active components.

Table 2: Performance Comparison of PTCDA Composites

| Composite | Initial Charge Capacity | Capacity Retention (200 cycles) | Key Advantage |

|---|---|---|---|

| PTCDA-Na | Lower than PTCDA-Na-G | Lower than PTCDA-Na-G | Porous honeycomb structure |

| PTCDA-Na-G | 890.5 mA h g⁻¹ | 840.0 mA h g⁻¹ (94.3%) | Enhanced dispersion and conductivity |

| PTCDA-NiCoMn | 1972.9 mA h g⁻¹ | 617.0 mA h g⁻¹ (51.4%) | Fibrous structure with increased pore units |

| PTCDA-NiCoMn-G | 1806.6 mA h g⁻¹ | 876.4 mA h g⁻¹ (73.0%) | Superior capacity, cycle and rate behaviors |

Controlled Nanostructuring via Template Methods

The controlled nanostructuring of PTCDA represents a frontier in organic semiconductor research, opening possibilities for tuning optoelectronic properties and enhancing performance in various applications. Templating approaches have proven particularly effective for creating well-defined PTCDA nanostructures with specific morphologies and dimensions.

Templated Growth on Nanostructured Surfaces

Nanometer-scale PTCDA crystallites can be produced by trapping the molecules inside monolayer-deep rectangular pits on alkali halide surfaces. Using noncontact atomic force microscopy, researchers have measured the crystallite dimensions and lattice structure with molecular resolution. The study of molecule-substrate lattice mismatch and island heights indicates stress in the first two PTCDA layers, with one- and two-layer crystallites observed only in pits with side lengths smaller than 10 nm.

On nanostructured surfaces, the majority of PTCDA islands are typically three or four layers high, with the first layer fully covering the nanostructured template. This approach allows for precise control over crystallite dimensions and orientation, which directly influence the material's electronic and optical properties.

Organic Molecular Beam Deposition

Various PTCDA nanostructures, including films, nanorods (NRs), nanowires (NWs), and nanoparticles (NPs), can be prepared by organic molecular beam deposition (OMBD) on porous anodic alumina oxide (AAO) at different substrate temperatures. Scanning electron microscopy studies demonstrate that the morphologies of these nanostructures strongly depend on the substrate temperature during deposition.

The optical properties of these PTCDA nanostructures show distinctive characteristics:

- Strong absorbance in the wavelength range of 400–600 nm

- Photoluminescence spectra exhibiting a blue shift with increasing substrate temperature

Particularly notable is the electrical conductivity of single-crystal PTCDA nanowires, measured at approximately 3 ± 0.1 S m⁻¹, which significantly exceeds the conductivity of conventional PTCDA films. This enhancement makes PTCDA nanowires promising candidates for application in organic electronic devices.

Chemical Vapor Deposition for Nanofiber Assembly

Chemical vapor deposition techniques (Ti-CVD) have been successfully employed to achieve one-dimensional nanofiber assembly of PTCDA. This process is primarily driven by π-stacking interactions between PTCDA molecules, resulting in highly ordered, crystalline nanofibers with enhanced charge transport properties.

Additionally, researchers have developed a chemical reaction mediated approach for self-assembling PTCDA into uniform and crystalline nanofibers. This method starts with a soluble precursor, perylene tetracarboxylic acid (PTCA), which undergoes conversion to form insoluble PTCDA nanofibers with controlled morphology.

Table 3: PTCDA Nanostructuring Methods and Their Characteristics

| Method | Resulting Structures | Key Control Parameters | Special Properties |

|---|---|---|---|

| Templated Growth | Crystallites (3-4 layers) | Template pit dimensions | Controlled orientation, size-dependent properties |

| OMBD | Films, nanorods, nanowires, nanoparticles | Substrate temperature | Blue-shift in PL with increasing temperature |

| Chemical Vapor Deposition | 1D nanofibers | Deposition rate, substrate | Enhanced π-stacking, improved conductivity |

| Chemical Reaction Mediated | Uniform crystalline nanofibers | Reaction conditions, precursor concentration | Controlled morphology from soluble precursors |

3,4,9,10-Perylenetetracarboxylic dianhydride represents a prototypical organic semiconductor with remarkable electronic and optoelectronic characteristics that have positioned it as a fundamental building block in organic electronics research [1] [2]. The compound exhibits distinctive n-type semiconductor behavior with well-defined frontier molecular orbitals and tunable electronic properties that make it particularly suitable for various electronic applications [3] [38].

Charge Transfer Dynamics and Redox Behavior

The charge transfer dynamics of 3,4,9,10-perylenetetracarboxylic dianhydride are characterized by its ability to undergo reversible reduction processes, forming stable anionic species that are crucial for its electronic functionality [4] [26]. Electrochemical studies have revealed that the compound exhibits two distinct reduction processes, with the first reduction occurring at approximately 0.33 V and the second reduction at approximately 0 V versus the reference electrode in non-aqueous electrolyte systems [26] [30].

The redox behavior demonstrates the formation of sequential charge transfer states, specifically the radical anion (3,4,9,10-perylenetetracarboxylic dianhydride⁻) and the dianion (3,4,9,10-perylenetetracarboxylic dianhydride²⁻) [4] [25]. These charge states exhibit different degrees of polarization, with the lower-potential redox pair showing approximately 0.1 V polarization and the higher-potential pair displaying approximately 0.3 V polarization [30]. The reversible nature of these redox processes is essential for applications in energy storage and organic electronics.

Cyclic voltammetry investigations have confirmed the stability of these charge transfer states, with subsequent voltage cycles showing nearly overlapping curves, indicating excellent electrochemical stability [26]. The reduction potential of -0.27 V versus Normal Hydrogen Electrode demonstrates that 3,4,9,10-perylenetetracarboxylic dianhydride is more negative than the oxygen reduction potential (-0.13 V versus Normal Hydrogen Electrode), enabling its use in oxygen activation processes [15].

| Property | Value | Electrolyte/Conditions |

|---|---|---|

| First Reduction Potential | ~0.33 V vs reference | Non-aqueous, Na⁺ battery [26] |

| Second Reduction Potential | ~0 V vs reference | Non-aqueous, Na⁺ battery [26] |

| Charge Transfer States | 3,4,9,10-perylenetetracarboxylic dianhydride⁻, 3,4,9,10-perylenetetracarboxylic dianhydride²⁻ | Various substrates and solvents [4] [25] |

| Interface State Lifetime | ~12 ps (intermediate complex) | 3,4,9,10-perylenetetracarboxylic dianhydride²⁻/Titanium dioxide photocatalysis [16] |

| Electron Transfer Rate | Distance and symmetry dependent | Metal surface interactions [19] |

| Polarization Energy Correction | 0.6-0.8 eV total | Bulk vs surface measurements [37] |

| Franck-Condon Shift | 0.40-2.3 eV | Solid state vs gas phase [34] |

The molecular orbital symmetry plays a crucial role in determining electron transfer rates, with the symmetry of molecule-localized states strongly impacting the dependence of electron transfer on metal band structure and molecule-surface distance [19]. Time-resolved studies have revealed that interface states exhibit lifetimes on the order of 12 picoseconds, particularly in intermediate complex states that mediate interfacial electron transfer processes [16].

Interface-Induced Electronic State Modulation

Interface-induced electronic state modulation in 3,4,9,10-perylenetetracarboxylic dianhydride is a critical phenomenon that significantly affects its electronic properties when adsorbed on various substrates [1] [5] [21]. The formation of interface states at metal-organic contacts leads to substantial modifications in the electronic structure, with energy level shifts that can reach up to 400 meV depending on the molecular environment [21].

The interaction between 3,4,9,10-perylenetetracarboxylic dianhydride and metal substrates results in the emergence of interface states with free-electron-like dispersion characteristics [5]. These interface states exhibit temperature-dependent linewidths that indicate coupling to molecular vibrations, and their inelastic electron lifetimes decrease with increasing parallel momentum [5]. The interface state formation is particularly pronounced at silver surfaces, where time- and angle-resolved two-photon photoelectron spectroscopy has revealed distinct electronic features emerging from substrate-adsorbate interactions [5].

Scanning tunneling spectroscopy measurements have demonstrated that molecules at the edges of nanoislands exhibit substantially different electronic properties compared to those in the center, with energy level shifts of up to 400 meV attributed to changes in the electrostatic environment at cluster boundaries [21]. This polarization-induced modulation occurs due to the interaction with neighboring molecules and represents a crucial consideration for device applications where interfacial regions dominate electronic transport [21].

The substrate work function plays a determining role in the charge transfer behavior at interfaces [9] [13]. Studies on differently treated gallium arsenide surfaces have shown that interface dipoles form according to the electron affinities of both the substrate and the organic film, with the energy offset between the conduction band minimum and the lowest unoccupied molecular orbital being systematically controllable [9]. This work function dependence enables precise tuning of energy level alignment for optimized device performance [13].

The adsorption of 3,4,9,10-perylenetetracarboxylic dianhydride on hexagonal boron nitride demonstrates how interface properties can be modulated by the underlying substrate [1]. High-resolution scanning tunneling microscopy reveals the geometry of frontier molecular orbitals, showing distinct highest occupied molecular orbital and lowest unoccupied molecular orbital features that provide insight into molecule-substrate interactions [1]. The local density of states measurements indicate significant modification of electronic structure upon adsorption [1].

Photocatalytic Activity Mechanisms

The photocatalytic activity mechanisms of 3,4,9,10-perylenetetracarboxylic dianhydride are based on its ability to function as an efficient photoredox catalyst through well-defined electron transfer processes [6] [15] [16]. The compound exhibits broad light absorption in the visible range, making it particularly suitable for photocatalytic applications under solar irradiation conditions [15] [35].

The fundamental photocatalytic mechanism involves the formation of photo-excited states (3,4,9,10-perylenetetracarboxylic dianhydride*) that can promote oxidation reactions while generating the radical anion species (3,4,9,10-perylenetetracarboxylic dianhydride⁻- ) [15]. This radical anion subsequently reduces molecular oxygen to produce superoxide radicals, completing the catalytic cycle necessary for various oxidation reactions [15] [17]. The reduction potential positioning enables thermodynamically favorable oxygen activation processes [15].

Immobilization of 3,4,9,10-perylenetetracarboxylic dianhydride on aluminum oxide supports has demonstrated remarkable enhancement in photocatalytic activity compared to the homogeneous system [15]. The heterogenized catalyst achieved 92% conversion of thioanisole with 62% yield of the corresponding sulfoxide under visible light irradiation [15]. The aluminum oxide support provides Lewis acid sites that facilitate strong adsorption of substrates, thereby boosting the overall photocatalytic performance [15].

The hydrogen evolution reaction represents another significant photocatalytic application, where the dianion form (3,4,9,10-perylenetetracarboxylic dianhydride²⁻) serves as an efficient sensitizer for titanium dioxide [16]. This system exhibits vibrationally excited-state-selective photocatalytic activity with hydrogen evolution rates reaching 4660 micromoles per gram per hour [16]. The mechanism involves an intermediate complex state with a lifetime of approximately 12 picoseconds that mediates interfacial electron transfer from specific excited states to the titanium dioxide conduction band [16].

| Reaction Type | Activity Rate | Mechanism | Support/Conditions |

|---|---|---|---|

| Hydrogen Evolution | 4660 μmol g⁻¹ h⁻¹ | Intermediate complex-mediated electron transfer | 3,4,9,10-perylenetetracarboxylic dianhydride²⁻/Titanium dioxide, visible light [16] |

| Sulfide Oxidation | 92% conversion (gram scale) | 3,4,9,10-perylenetetracarboxylic dianhydride*/3,4,9,10-perylenetetracarboxylic dianhydride⁻- cycle | 5% 3,4,9,10-perylenetetracarboxylic dianhydride/Aluminum oxide, visible light [15] |

| Oxygen Reduction | Two-electron process, 40% hydrogen peroxide yield | Sequential electron transfer | Electrochemical, aqueous [17] |

| Superoxide Generation | Turnover number: 133 s⁻¹ | Superoxide dismutase-mimetic activity | Polyethylene glycol-perylene diimide analogue, aqueous [17] |

| Thioanisole Oxidation | 62% yield sulfoxide | Photo-excited state oxidation | 3,4,9,10-perylenetetracarboxylic dianhydride/Aluminum oxide, visible light [15] |

The oxygen reduction reaction mechanism proceeds through a two-electron pathway, producing hydrogen peroxide as the primary product [17]. Perylene diimide analogues, which share similar electronic properties with 3,4,9,10-perylenetetracarboxylic dianhydride, demonstrate superoxide dismutase-like activity with turnover numbers of 133 per second, indicating efficient catalytic cycling [17]. The mechanism involves the formation of transient single-electron reduced complexes that facilitate proton-coupled electron transfer processes [17].

Band Alignment and Work Function Engineering

Band alignment and work function engineering with 3,4,9,10-perylenetetracarboxylic dianhydride represent critical aspects for optimizing organic electronic device performance [7] [8] [13] [25]. The compound's work function of 4.26 eV and its ability to form integer charge transfer states make it particularly suitable for systematic work function modification studies [7] [25].

The integer charge transfer model provides a comprehensive framework for understanding how charge transfer across interfaces depends on substrate work function [25]. Three distinct regimes have been identified: Fermi level pinning with singly charged molecules at high work functions (>4.0 eV), vacuum level alignment with singly charged molecules at intermediate work functions (3.3-4.0 eV), and Fermi level pinning with doubly charged molecules at low work functions (<3.3 eV) [25]. This systematic behavior enables precise control over interfacial electronic properties [25].

Experimental studies using ultrathin magnesium oxide films on silver substrates have demonstrated the tunability of work function from 2.82 eV to over 4.7 eV [25]. At low substrate work functions (2.82 eV), 3,4,9,10-perylenetetracarboxylic dianhydride adsorption induces a large work function increase of 1.22 eV, resulting in doubly negatively charged molecules [25]. At higher substrate work functions, the system transitions to singly charged states with different pinning behaviors [25].

The interaction with tin disulfide substrates, which have a work function of 5.09 eV, demonstrates strong band bending phenomena where equilibration between Fermi levels is achieved almost entirely through bulk charge redistribution in the 3,4,9,10-perylenetetracarboxylic dianhydride layer [7]. No significant interface dipole formation occurs, indicating that molecular orbitals align according to the electron affinity rule [7]. This behavior contrasts with gallium arsenide interfaces, where interface dipoles form based on electron affinity differences [9].

| Substrate | Initial Work Function | Final Work Function | Charge State |

|---|---|---|---|

| Magnesium oxide(001)/Silver(001) - Low Φ | 2.82 eV | 4.04 eV (+1.22 eV) | 3,4,9,10-perylenetetracarboxylic dianhydride²⁻ (doubly charged) [25] |

| Magnesium oxide(001)/Silver(001) - Medium Φ | 3.3-4.0 eV | Variable (vacuum level alignment regime) | 3,4,9,10-perylenetetracarboxylic dianhydride⁻ (singly charged) [25] |

| Magnesium oxide(001)/Silver(001) - High Φ | >4.0 eV | 4.8 eV (Fermi level pinning regime) | 3,4,9,10-perylenetetracarboxylic dianhydride⁻ (singly charged) [25] |

| Silver(111) | ~4.7 eV | Modified by adsorption | Interface state formation [5] |

| Tin disulfide | 5.09 eV | Band bending dominant | Strong band bending [7] |

| n-Gallium arsenide(100) | Variable with treatment | Dipole dependent | Electron affinity driven [9] |

The electronic structure measurements reveal fundamental energy levels with the highest occupied molecular orbital at -6.8 eV and the lowest unoccupied molecular orbital at -4.7 eV relative to vacuum [38]. The electron affinity varies from 3.7 to 4.1 eV depending on molecular orientation, with face-on orientations typically showing lower values compared to edge-on configurations [24]. This orientation dependence arises from electrostatic potential variations created by the molecular quadrupole moment [24].

Transport gap measurements indicate values between 2.51 and 2.54 eV when corrected for polarization effects and vibrational contributions [37]. The n-type mobility of approximately 10⁻⁴ cm²/V·s reflects the compound's electron transport characteristics [3] [38]. These electronic parameters, combined with the systematic work function engineering capabilities, establish 3,4,9,10-perylenetetracarboxylic dianhydride as a versatile material for organic electronic applications requiring precise energy level control [25].

| Property | Value | Method/Conditions |

|---|---|---|

| Highest Occupied Molecular Orbital Energy Level | -6.8 eV | Density functional theory calculations, solid state [38] |

| Lowest Unoccupied Molecular Orbital Energy Level | -4.7 eV | Density functional theory calculations, solid state [38] |

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | 1.40 eV (theoretical), 2.1-2.22 eV (experimental) | Density functional theory theoretical/Ultraviolet-visible experimental [32] [33] |

| Work Function | 4.26 eV | Ultraviolet photoelectron spectroscopy measurements [7] |

| Electron Affinity | 3.7-4.1 eV | Low-energy inverse photoelectron spectroscopy, orientation dependent [24] |

| Ionization Potential | ~6.8 eV | From highest occupied molecular orbital energy level [38] |

| Optical Band Gap | 1.88-3.45 eV (multiple transitions) | Optical absorption spectroscopy [23] |

| Transport Gap | 2.51-2.54 eV | Current-voltage characteristics with corrections [37] |

| N-type Mobility | 10⁻⁴ cm²/V·s | Semiconductor characterization [3] [38] |

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 168 of 221 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 53 of 221 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Plastics product manufacturing

Perylo[3,4-cd:9,10-c'd']dipyran-1,3,8,10-tetrone: ACTIVE

Dates

Liu et al. On-water surface synthesis of crystalline, few-layer two-dimensional polymers assisted by surfactant monolayers. Nature Chemistry, doi: 10.1038/s41557-019-0327-5, published online 23 September 2019